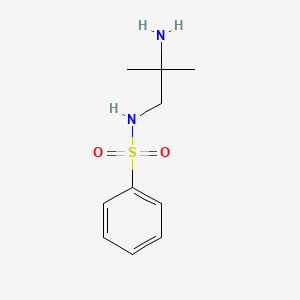

N-(2-Amino-2-methylpropyl)benzolsulfonamid

Übersicht

Beschreibung

N-(2-Amino-2-methylpropyl)benzenesulfonamide is an organic compound with the molecular formula C10H16N2O2S. It is a sulfonamide derivative, characterized by the presence of a benzenesulfonamide group attached to a 2-amino-2-methylpropyl moiety.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(2-Amino-2-methylpropyl)benzenesulfonamide has been identified as a significant intermediate in the synthesis of pharmaceuticals, particularly in the development of selective alpha-1 adrenergic receptor antagonists. For instance, it is involved in the synthesis of tamsulosin, a drug used to treat benign prostatic hyperplasia (BPH). Tamsulosin selectively blocks the α1C receptors, providing therapeutic benefits without significantly affecting blood pressure, thus minimizing side effects commonly associated with other non-selective blockers .

Case Study: Tamsulosin Synthesis

- Objective : To synthesize a selective α1C receptor blocker.

- Method : The compound serves as a precursor in a reductive amination process.

- Outcome : Tamsulosin demonstrated effective management of urinary retention associated with BPH while maintaining cardiovascular stability .

Analytical Chemistry Applications

The compound is also utilized in analytical chemistry for the separation and identification of related compounds through high-performance liquid chromatography (HPLC). A study demonstrated its effective separation using a reverse-phase HPLC method, which is scalable for preparative separation and suitable for pharmacokinetic studies .

Table 1: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC Column |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |

| Particle Size | 3 µm |

| Application | Isolation of impurities |

Biochemical Applications

In biochemical research, N-(2-Amino-2-methylpropyl)benzenesulfonamide has been studied for its inhibitory effects on human carbonic anhydrases (CAs), which are crucial for various physiological processes. Recent studies have shown that derivatives of this compound exhibit significant enzyme inhibition with potential applications in treating conditions like glaucoma and cancer.

Case Study: Carbonic Anhydrase Inhibition

- Objective : To evaluate the inhibitory effect on carbonic anhydrase IX.

- Method : Synthesis of new aryl thiazolone-benzenesulfonamides was performed to assess their inhibitory activity.

- Outcome : Compounds exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity and potential as therapeutic agents against tumors expressing this enzyme .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain benzenesulfonamide derivatives demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae.

Table 2: Antimicrobial Activity Results

| Compound | Concentration (µg/mL) | % Inhibition Against S. aureus | % Inhibition Against K. pneumoniae |

|---|---|---|---|

| Compound 4e | 50 | 80.69% | 79.46% |

| Compound 4g | 50 | 69.74% | 77.52% |

| Control | - | 99.2% | - |

Wirkmechanismus

Target of Action

The primary target of N-(2-Amino-2-methylpropyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . This enzyme is overexpressed in many solid tumors and plays a significant role in tumor cell metabolism .

Mode of Action

N-(2-Amino-2-methylpropyl)benzenesulfonamide interacts with CA IX, inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis, a process that occurs due to changes in gene expression and results in uncontrolled cell proliferation and tumor hypoxia .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption can lead to a decrease in tumor cell proliferation and potentially reduce tumor growth .

Result of Action

The inhibition of CA IX by N-(2-Amino-2-methylpropyl)benzenesulfonamide can lead to significant molecular and cellular effects. For instance, certain derivatives of the compound have shown a significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM . Moreover, one derivative was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .

Action Environment

The action, efficacy, and stability of N-(2-Amino-2-methylpropyl)benzenesulfonamide can be influenced by various environmental factors. For example, the pH level within the tumor microenvironment can impact the compound’s effectiveness, as tumor cells often modify their pH during the metabolic shift to anaerobic glycolysis . .

Biochemische Analyse

Biochemical Properties

N-(2-Amino-2-methylpropyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. The compound acts as an inhibitor of CA IX, thereby affecting the enzyme’s activity and influencing cellular pH regulation . Additionally, N-(2-Amino-2-methylpropyl)benzenesulfonamide has been shown to interact with other carbonic anhydrases, such as CA II, albeit with lower affinity .

Cellular Effects

N-(2-Amino-2-methylpropyl)benzenesulfonamide exerts various effects on different cell types and cellular processes. In cancer cells, particularly breast cancer cell lines like MDA-MB-231 and MCF-7, the compound has demonstrated antiproliferative activity . It induces apoptosis and affects cell cycle progression, leading to reduced cell viability . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of N-(2-Amino-2-methylpropyl)benzenesulfonamide involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of carbonic anhydrase IX, inhibiting its activity and disrupting the enzyme’s role in pH regulation . This inhibition leads to changes in gene expression and cellular metabolism, ultimately resulting in reduced cell proliferation and increased apoptosis . The compound’s selectivity for CA IX over CA II is attributed to its specific binding interactions with the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Amino-2-methylpropyl)benzenesulfonamide have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its inhibitory activity against carbonic anhydrase IX . Prolonged exposure may lead to degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of N-(2-Amino-2-methylpropyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . Higher doses may lead to toxic or adverse effects, including organ damage and altered metabolic function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications .

Metabolic Pathways

N-(2-Amino-2-methylpropyl)benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism, influencing metabolic flux and metabolite levels . The compound’s inhibition of carbonic anhydrase IX affects the enzyme’s role in pH regulation and metabolic processes .

Transport and Distribution

The transport and distribution of N-(2-Amino-2-methylpropyl)benzenesulfonamide within cells and tissues are critical for its activity and function. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it localizes to specific compartments, including the cytoplasm and nucleus . The compound’s distribution within tissues is influenced by its interactions with cellular components and its physicochemical properties .

Subcellular Localization

N-(2-Amino-2-methylpropyl)benzenesulfonamide exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization to the cytoplasm and nucleus is essential for its inhibitory activity against carbonic anhydrase IX and its effects on gene expression and cellular metabolism . Understanding the subcellular localization of the compound is crucial for optimizing its therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-methylpropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-amino-2-methylpropanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5SO2Cl+NH2CH2C(CH3)2OH→C6H5SO2NHCH2C(CH3)2OH+HCl

Industrial Production Methods

In an industrial setting, the production of N-(2-Amino-2-methylpropyl)benzenesulfonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Amino-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted sulfonamides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-Aminoethyl)benzenesulfonamide

- N-(2-Aminopropyl)benzenesulfonamide

- N-(2-Amino-2-methylpropyl)toluenesulfonamide

Uniqueness

N-(2-Amino-2-methylpropyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Biologische Aktivität

N-(2-Amino-2-methylpropyl)benzenesulfonamide, also known as a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its significant biological activities. This article delves into its mechanisms of action, biochemical interactions, and implications in various therapeutic contexts, particularly in cancer treatment.

Target Enzyme: Carbonic Anhydrase IX (CA IX)

The primary target of N-(2-Amino-2-methylpropyl)benzenesulfonamide is carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors. The compound functions as an inhibitor of CA IX, disrupting its activity and thereby influencing cellular pH regulation, which is crucial for tumor cell survival and proliferation.

Inhibition Effects

Research indicates that this compound exhibits a significant inhibitory effect on CA IX, with effective concentrations ranging from 1.52 to 6.31 μM against various cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells. The inhibition of CA IX leads to alterations in anaerobic glycolysis pathways within tumor cells, promoting apoptosis and reducing tumor growth.

N-(2-Amino-2-methylpropyl)benzenesulfonamide interacts with several biomolecules, impacting various cellular processes. Its biochemical properties include:

- Antiproliferative Activity : Demonstrated in breast cancer cell lines, highlighting its potential as a therapeutic agent.

- Cellular Effects : The compound has shown to induce apoptosis in cancer cells through its interaction with CA IX, leading to significant increases in apoptotic markers such as annexin V-FITC .

Case Studies and Experimental Data

- Cell Line Studies :

- Molecular Docking Studies :

- Comparative Analysis with Other Sulfonamides :

Data Table

| Compound | Target Enzyme | IC50 (μM) | Cell Line Tested | Effect Observed |

|---|---|---|---|---|

| N-(2-Amino-2-methylpropyl)benzenesulfonamide | Carbonic Anhydrase IX | 1.52 - 6.31 | MDA-MB-231, MCF-7 | Antiproliferative, Apoptosis Induction |

| 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Unknown | Not specified | Rat model | Decreased heart rate |

Eigenschaften

IUPAC Name |

N-(2-amino-2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-10(2,11)8-12-15(13,14)9-6-4-3-5-7-9/h3-7,12H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRJFROIQYSTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630016 | |

| Record name | N-(2-Amino-2-methylpropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87484-87-5 | |

| Record name | N-(2-Amino-2-methylpropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.